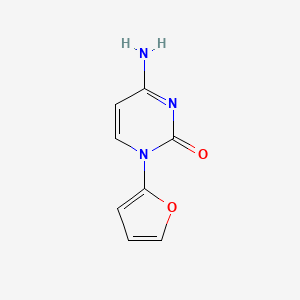
2(1H)-Pyrimidinone, 4-amino-1-(2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(2-furanyl)-2(1H)-pyrimidinone is a heterocyclic compound that contains both a pyrimidine and a furan ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-furanyl)-2(1H)-pyrimidinone typically involves the condensation of appropriate precursors that form the pyrimidine ring, followed by the introduction of the furan ring. Common starting materials might include aminopyrimidines and furanyl derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2-furanyl)-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while substitution reactions could introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2-furanyl)-2(1H)-pyrimidinone would depend on its specific interactions with molecular targets. It could act by binding to enzymes, receptors, or nucleic acids, thereby modulating biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2(1H)-pyrimidinone: Lacks the furan ring, potentially altering its biological activity.
1-(2-Furanyl)-2(1H)-pyrimidinone: Lacks the amino group, which could affect its reactivity and interactions.
Uniqueness
4-Amino-1-(2-furanyl)-2(1H)-pyrimidinone is unique due to the presence of both the amino group and the furan ring, which can confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
64567-40-4 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-amino-1-(furan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C8H7N3O2/c9-6-3-4-11(8(12)10-6)7-2-1-5-13-7/h1-5H,(H2,9,10,12) |
InChI Key |
UHEPKAWQJBIWCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



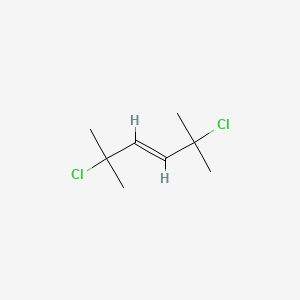
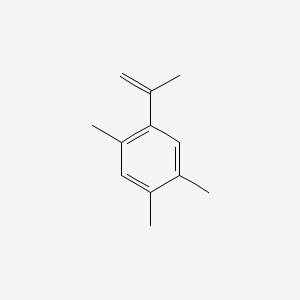
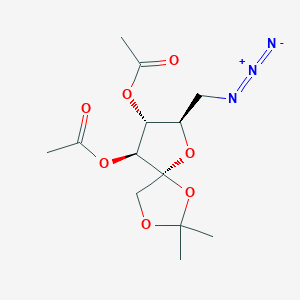
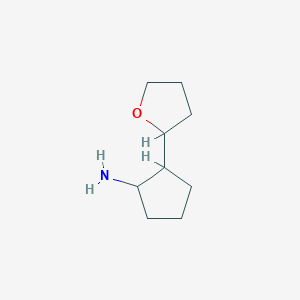
![5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B13809440.png)
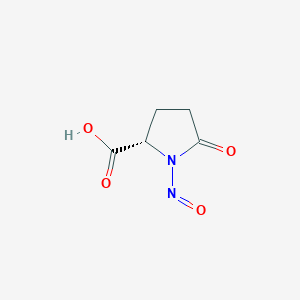
![2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid](/img/structure/B13809452.png)
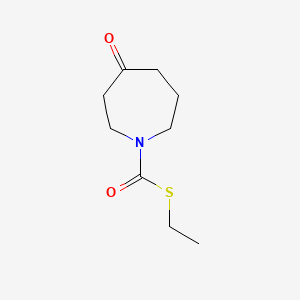
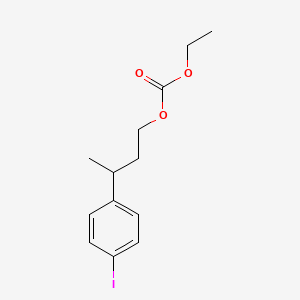
![3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809463.png)
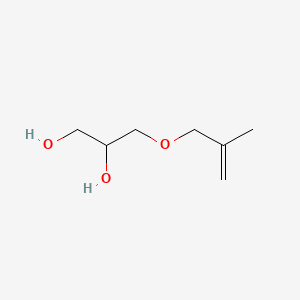
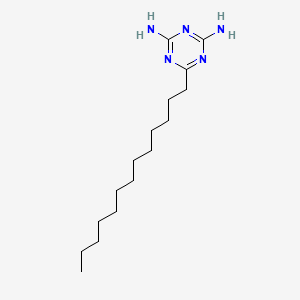
![5,6,7,8-Tetrahydro-4H-furo[3,2-B]azepine](/img/structure/B13809491.png)
